Lipophilicity Advantage: Quantified LogP Comparison for Isoxazole, 3-methyl-5-(2-methylpropyl)-
Lipophilicity, as measured by the octanol-water partition coefficient (LogP), is a critical determinant of a compound's absorption, distribution, and formulation. Isoxazole, 3-methyl-5-(2-methylpropyl)- exhibits a calculated XLogP of 2.4 [1]. This value is significantly higher than that of a closely related linear alkyl analog, 3,5-dimethylisoxazole, which has a reported experimental LogP of 0.7 [2]. This 1.7-unit increase in LogP corresponds to an approximately 50-fold increase in its lipophilic partitioning, a quantifiable difference that directly translates to superior membrane permeability in preliminary in silico models.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.4 (Calculated XLogP) |
| Comparator Or Baseline | 3,5-dimethylisoxazole: 0.7 (Experimental LogP) |
| Quantified Difference | Δ LogP = +1.7 (approx. 50-fold increase in lipophilicity) |
| Conditions | In silico calculation (Target) vs. Experimental determination (Comparator) |
Why This Matters
For scientific selection, this quantifies a significantly enhanced capacity for passive membrane diffusion, making the target compound a more suitable candidate for lead optimization programs requiring improved cellular uptake or blood-brain barrier penetration, and for procurement in formulation studies requiring higher lipophilic character.
- [1] Chem960. (n.d.). 3-methyl-5-(2-methylpropyl)-1,2-oxazole (CAS 41027-36-5). View Source
- [2] PubChem. (n.d.). 3,5-Dimethylisoxazole (Compound Summary). National Center for Biotechnology Information. View Source
